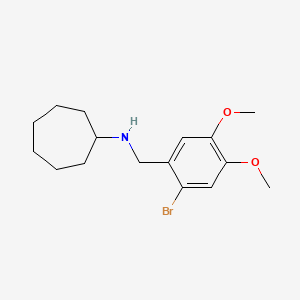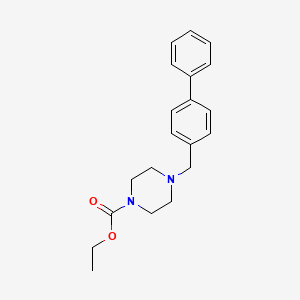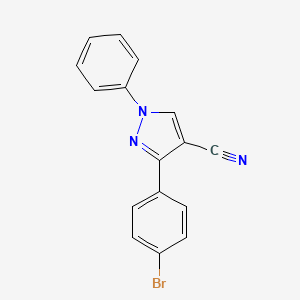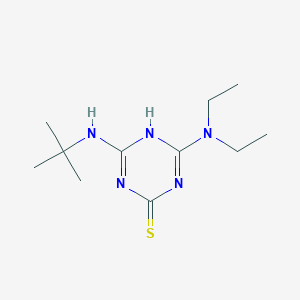![molecular formula C20H21N3O2 B5720261 N-benzyl-2-cyano-3-[(2-methoxybenzyl)amino]-2-butenamide](/img/structure/B5720261.png)
N-benzyl-2-cyano-3-[(2-methoxybenzyl)amino]-2-butenamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-2-cyano-3-[(2-methoxybenzyl)amino]-2-butenamide, also known as BMS-345541, is a selective inhibitor of the IκB kinase (IKK) complex. The IKK complex plays a crucial role in the activation of the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of inflammation, immunity, cell proliferation, and apoptosis. Therefore, BMS-345541 has been widely used as a research tool to investigate the role of the NF-κB pathway in various biological processes.
作用機序
N-benzyl-2-cyano-3-[(2-methoxybenzyl)amino]-2-butenamide exerts its inhibitory effect on the IKK complex by binding to the ATP-binding site of the IKKβ subunit, which prevents the phosphorylation and subsequent degradation of the inhibitor of κB (IκB) protein. As a result, NF-κB is sequestered in the cytoplasm and cannot translocate to the nucleus to activate target genes.
Biochemical and Physiological Effects:
N-benzyl-2-cyano-3-[(2-methoxybenzyl)amino]-2-butenamide has been shown to have various biochemical and physiological effects. For example, N-benzyl-2-cyano-3-[(2-methoxybenzyl)amino]-2-butenamide has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy. Moreover, N-benzyl-2-cyano-3-[(2-methoxybenzyl)amino]-2-butenamide has been shown to reduce the severity of inflammation in animal models of inflammatory diseases such as arthritis and colitis.
実験室実験の利点と制限
One of the main advantages of using N-benzyl-2-cyano-3-[(2-methoxybenzyl)amino]-2-butenamide as a research tool is its selectivity for the IKK complex, which allows for the specific inhibition of the NF-κB pathway without affecting other signaling pathways. Moreover, N-benzyl-2-cyano-3-[(2-methoxybenzyl)amino]-2-butenamide has been shown to have low toxicity and good bioavailability in animal models. However, one of the limitations of using N-benzyl-2-cyano-3-[(2-methoxybenzyl)amino]-2-butenamide is its relatively low potency compared to other IKK inhibitors, which may require higher concentrations to achieve the desired effect.
将来の方向性
There are several future directions for the research of N-benzyl-2-cyano-3-[(2-methoxybenzyl)amino]-2-butenamide. One direction is to investigate the role of the NF-κB pathway in the development of other diseases such as neurodegenerative diseases and cardiovascular diseases. Another direction is to develop more potent and selective IKK inhibitors that can be used in clinical settings. Moreover, the combination of N-benzyl-2-cyano-3-[(2-methoxybenzyl)amino]-2-butenamide with other drugs such as chemotherapy agents and immune checkpoint inhibitors may provide a more effective therapeutic strategy for cancer treatment.
合成法
N-benzyl-2-cyano-3-[(2-methoxybenzyl)amino]-2-butenamide can be synthesized using a multi-step reaction involving the condensation of 2-methoxybenzylamine with 2-cyano-3-(4-pyridyl)acrylic acid followed by the reduction of the resulting imine with sodium borohydride and the protection of the amine with benzyl chloroformate. The final product can be obtained by deprotection of the benzyl group with hydrogenation under acidic conditions.
科学的研究の応用
N-benzyl-2-cyano-3-[(2-methoxybenzyl)amino]-2-butenamide has been used in numerous scientific studies to investigate the role of the NF-κB pathway in various biological processes. For example, N-benzyl-2-cyano-3-[(2-methoxybenzyl)amino]-2-butenamide has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor alpha (TNF-α) in macrophages, which suggests that the NF-κB pathway plays a critical role in the regulation of inflammation. Moreover, N-benzyl-2-cyano-3-[(2-methoxybenzyl)amino]-2-butenamide has been used to investigate the role of the NF-κB pathway in cancer development, as the constitutive activation of NF-κB has been implicated in the development of various types of cancer.
特性
IUPAC Name |
(Z)-N-benzyl-2-cyano-3-[(2-methoxyphenyl)methylamino]but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-15(22-14-17-10-6-7-11-19(17)25-2)18(12-21)20(24)23-13-16-8-4-3-5-9-16/h3-11,22H,13-14H2,1-2H3,(H,23,24)/b18-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRGNAMCRFUTEPD-SDXDJHTJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C#N)C(=O)NCC1=CC=CC=C1)NCC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(\C#N)/C(=O)NCC1=CC=CC=C1)/NCC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-N-benzyl-2-cyano-3-[(2-methoxybenzyl)amino]but-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(2,4-dimethoxyphenyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea](/img/structure/B5720201.png)
![5-[(dimethylamino)sulfonyl]-2-fluoro-N-(4-methylphenyl)benzamide](/img/structure/B5720213.png)
![3,5-dichloro-4-ethoxy-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5720219.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethylbenzamide](/img/structure/B5720223.png)
![2-{2-bromo-4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]-6-ethoxyphenoxy}acetamide](/img/structure/B5720230.png)
![(3-chlorobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5720242.png)

![2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-methylacetamide](/img/structure/B5720265.png)
![N-(2,4-dimethylphenyl)-2-[3-methyl-2-(methylthio)phenoxy]acetamide](/img/structure/B5720273.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B5720277.png)
